![molecular formula C8H7NOS2 B1461951 2-(Methylthio)benzo[d]thiazol-6-ol CAS No. 74537-49-8](/img/structure/B1461951.png)
2-(Methylthio)benzo[d]thiazol-6-ol
Overview
Description
2-(Methylthio)benzo[d]thiazol-6-ol is a heterocyclic compound with the molecular formula C8H7NOS2. It is a derivative of benzothiazole, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-(Methylthio)benzo[d]thiazol-6-ol typically involves the reaction of 2-methylbenzo[d]thiazol-6-ol with methylthiolating agents. One common method includes dissolving 2-methylbenzo[d]thiazol-6-ol in dimethylformamide (DMF) and adding the appropriate methylthiolating agent, such as methyl iodide, in the presence of a base like potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature until the reaction is complete .
Chemical Reactions Analysis
2-(Methylthio)benzo[d]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the sulfur atom.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
2-(Methylthio)benzo[d]thiazol-6-ol exhibits notable antimicrobial properties. Research indicates that derivatives of benzothiazole compounds, including this specific compound, have been effective against a range of bacteria and fungi. For instance, studies have demonstrated its efficacy in inhibiting the growth of drug-resistant strains of bacteria, making it a candidate for developing new antibiotics.
Anticancer Properties
The compound has shown promise in anticancer research. It has been found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of reactive oxygen species (ROS) levels, which can lead to cell death in malignant cells while sparing normal cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. This inhibition can reduce the production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
Biochemical Research
Enzyme Interaction Studies
This compound serves as a valuable probe in biochemical assays aimed at studying enzyme activities and receptor interactions. Its ability to selectively bind to certain enzymes allows researchers to explore metabolic pathways and understand disease mechanisms better .
Oxidative Stress Modulation
Research indicates that this compound can modulate oxidative stress responses in cells. By activating the Nrf2 pathway, it enhances the expression of antioxidant genes, providing insights into its role as a potential therapeutic agent for oxidative stress-related conditions.
Material Science Applications
Development of Novel Materials
In material science, derivatives of benzothiazole are explored for their electronic and optical properties. This compound can be used as a building block for synthesizing new materials with desired characteristics for applications such as sensors and organic light-emitting diodes (OLEDs) .
Case Studies
Study Focus | Findings | Reference |
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Antimicrobial Activity | Demonstrated effectiveness against drug-resistant bacteria; potential for new antibiotic development. | |
Anticancer Properties | Induced apoptosis in cancer cells; modulated ROS levels; selective toxicity towards cancer cells. | |
Anti-inflammatory Effects | Inhibited COX-2 enzyme activity; reduced inflammatory mediator production. | |
Oxidative Stress Modulation | Activated Nrf2 pathway; enhanced antioxidant gene expression; potential therapeutic applications. |
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzo[d]thiazol-6-ol involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters, a process that produces hydrogen peroxide, ammonia, and aldehydes. By inhibiting these enzymes, the compound helps to regulate the levels of neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and neuropsychiatric disorders .
Comparison with Similar Compounds
2-(Methylthio)benzo[d]thiazol-6-ol can be compared with other benzothiazole derivatives, such as:
2-Methylbenzo[d]thiazol-5-ol: Similar in structure but with the hydroxyl group at a different position, affecting its reactivity and biological activity.
2-Methylbenzo[d]thiazol-6-ol: Lacks the methylthio group, which can influence its inhibitory potency against monoamine oxidase enzymes.
These comparisons highlight the unique structural features of this compound that contribute to its specific biological activities and potential therapeutic applications.
Biological Activity
2-(Methylthio)benzo[d]thiazol-6-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzo[d]thiazole core with a methylthio group at the 2-position. This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of benzo[d]thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the growth of leukemia cell lines effectively. In vitro evaluations have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .
Table 1: Cytotoxicity of Benzo[d]Thiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HL-60 (Leukemia) | 4-9 |
Other derivatives | Various solid tumors | Varies |
Antimicrobial Activity
While some benzo[d]thiazole derivatives have shown promise against bacterial strains, specific studies on this compound indicate limited antimicrobial efficacy. In tests against Gram-positive and Gram-negative bacteria, the compound did not display significant activity . However, modifications in the thiazole ring structure may enhance its antimicrobial properties, suggesting a potential avenue for future research.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with cellular signaling pathways. The methylthio group may play a role in enhancing lipophilicity, which could facilitate better membrane penetration and interaction with intracellular targets .
Case Studies and Research Findings
- Anticancer Studies : A series of benzo[d]thiazole derivatives were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. The results indicated that modifications to the thiazole ring could significantly enhance cytotoxicity against leukemia cells, with IC50 values ranging from 4 to 9 µM for certain derivatives .
- Antimicrobial Research : Despite extensive testing, this compound showed minimal activity against various pathogens, including Staphylococcus aureus and Salmonella spp. This highlights the need for further structural optimization to improve its antimicrobial profile .
- Urease Inhibition : Some thiazole derivatives have been investigated for their urease inhibitory activity, which is crucial for treating conditions like Helicobacter pylori infections. While specific data on this compound is limited, related compounds have demonstrated promising urease inhibition capabilities .
Properties
IUPAC Name |
2-methylsulfanyl-1,3-benzothiazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c1-11-8-9-6-3-2-5(10)4-7(6)12-8/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQHORMPRYVLJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663299 | |
Record name | 2-(Methylsulfanyl)-1,3-benzothiazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74537-49-8 | |
Record name | 2-(Methylsulfanyl)-1,3-benzothiazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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